molecular formula C8H9BrN2O B064916 5-Bromo-N-ethylnicotinamide CAS No. 173999-48-9

5-Bromo-N-ethylnicotinamide

Cat. No.: B064916
CAS No.: 173999-48-9
M. Wt: 229.07 g/mol
InChI Key: LBNZQARQDQMTGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethylnicotinamide typically involves the bromination of nicotinamide followed by N-alkylation. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-ethylnicotinamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A precursor to 5-Bromo-N-ethylnicotinamide, it is a form of vitamin B3 with various biological activities.

    5-Bromonicotinamide: Similar to this compound but lacks the ethyl group on the nitrogen atom.

    N-Ethylnicotinamide: Similar but without the bromine atom at the 5-position.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNZQARQDQMTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622012
Record name 5-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-48-9
Record name 5-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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